2'-Formyl-biphenyl-3-carboxylic acid methyl ester
Description
Significance of Biphenyl (B1667301) Scaffolds in Contemporary Organic Synthesis and Medicinal Chemistry Intermediates
Biphenyl scaffolds are a cornerstone of modern organic and medicinal chemistry. rsc.orgbohrium.com This structural unit, consisting of two phenyl rings connected by a carbon-carbon single bond, is a prevalent feature in a multitude of biologically active compounds and functional materials. researchgate.net The biphenyl framework is considered a "privileged scaffold" in medicinal chemistry, as it can interact with a variety of biological targets. Its presence is notable in pharmaceuticals with a wide range of applications, including anti-inflammatory, antihypertensive, and anticancer agents. researchgate.net The utility of biphenyl derivatives stems from their unique three-dimensional structure and their ability to be readily functionalized, often through powerful synthetic methods like the Suzuki-Miyaura cross-coupling reaction. researchgate.netresearchgate.netrsc.orgnih.govnih.gov
Strategic Importance of Formyl and Ester Functional Groups in Synthetic Transformations
The formyl (-CHO) and methyl ester (-COOCH₃) groups are pivotal functional groups in the toolkit of a synthetic organic chemist. The formyl group, an aldehyde, is a highly versatile handle for a wide array of chemical transformations. It can be oxidized to a carboxylic acid, reduced to an alcohol, or engaged in numerous carbon-carbon bond-forming reactions. This reactivity makes it an excellent starting point for the construction of more complex molecular architectures.
The methyl ester group, while generally less reactive than an aldehyde, provides a stable and reliable functional group that can be readily converted to a carboxylic acid, amide, or other derivatives. thermofisher.com Its presence allows for selective transformations elsewhere in the molecule without interference. The strategic placement of both a formyl and a methyl ester group on a biphenyl scaffold, as seen in 2'-Formyl-biphenyl-3-carboxylic acid methyl ester, offers orthogonal reactivity, enabling chemists to perform sequential and selective modifications at different sites of the molecule.
Research Trajectories and Academic Relevance of this compound within Chemical Synthesis
This compound, with the CAS number 205823-31-0, serves as a valuable building block in organic synthesis. Its molecular formula is C₁₅H₁₂O₃, and it has a molecular weight of 240.25 g/mol . The strategic arrangement of the formyl and methyl ester functionalities on the biphenyl core makes this compound a particularly interesting precursor for the synthesis of more complex polycyclic systems.
One of the key research applications of this compound is in the synthesis of dibenzo[a,c]cycloheptenones and related tricyclic structures through intramolecular cyclization reactions. beilstein-journals.org The proximity of the reactive formyl group on one phenyl ring to the ester-bearing ring allows for the formation of a new seven-membered ring, a structural motif present in some biologically active molecules. The specific conditions of these cyclization reactions can be tuned to control the stereochemical outcome, which is often a critical factor in determining the biological efficacy of the final product. The academic interest in this compound lies in its potential to unlock efficient synthetic routes to novel compounds with potentially valuable pharmacological properties.
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-(2-formylphenyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c1-18-15(17)12-7-4-6-11(9-12)14-8-3-2-5-13(14)10-16/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNKYEDLHAYGZJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC=CC=C2C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations of Chemical Transformations Involving 2 Formyl Biphenyl 3 Carboxylic Acid Methyl Ester
Mechanistic Pathways of Aldehyde Reactions (e.g., Reductions, Oxidations, Condensations)
The formyl group is a key reactive center in 2'-Formyl-biphenyl-3-carboxylic acid methyl ester, susceptible to a variety of transformations that are fundamental in organic synthesis.
Nucleophilic Addition Reactions at the Formyl Carbonyl
The carbonyl carbon of the formyl group is electrophilic in nature, making it a prime target for nucleophilic attack. This fundamental reaction proceeds via the formation of a tetrahedral intermediate. The rate and reversibility of this addition are heavily influenced by the nature of the nucleophile.
General Mechanism of Nucleophilic Addition:
Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electrophilic carbonyl carbon.
Tetrahedral Intermediate Formation: The π-bond of the carbonyl group breaks, and the electrons move to the oxygen atom, forming a tetrahedral alkoxide intermediate.
Protonation: The alkoxide intermediate is subsequently protonated, typically by a weak acid, to yield the final alcohol product.
This general mechanism is the foundation for several specific transformations:
Reductions: The reduction of the aldehyde to a primary alcohol can be achieved using various reducing agents. The mechanism of reduction with complex metal hydrides like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) involves the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon.
With NaBH₄: The reaction is typically carried out in a protic solvent like ethanol (B145695) or methanol (B129727). The hydride transfer from the borohydride to the carbonyl carbon forms a tetrahedral alkoxide intermediate, which is then protonated by the solvent.
With LiAlH₄: This is a more powerful reducing agent and the reaction is usually performed in an aprotic solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to protonate the resulting alkoxide.
Condensation Reactions: The formyl group can participate in various condensation reactions, such as the aldol (B89426) condensation or the Wittig reaction. In an aldol-type condensation, an enolate would act as the nucleophile, attacking the formyl carbon. The subsequent steps would involve protonation and then dehydration to form an α,β-unsaturated system.
The following table summarizes the expected outcomes of various nucleophilic addition reactions at the formyl carbonyl of this compound.
| Reaction Type | Reagent | Intermediate | Product |
| Reduction | NaBH₄, MeOH | Tetrahedral alkoxide | 2'-(Hydroxymethyl)-biphenyl-3-carboxylic acid methyl ester |
| Grignard Reaction | RMgX, then H₃O⁺ | Tetrahedral alkoxide | 2'-(1-Hydroxyalkyl)-biphenyl-3-carboxylic acid methyl ester |
| Wittig Reaction | Ph₃P=CHR | Betaine/Oxaphosphetane | 2'-(Alkenyl)-biphenyl-3-carboxylic acid methyl ester |
| Aldol Condensation | Ketone/Aldehyde, Base | Aldol adduct | α,β-Unsaturated carbonyl compound |
Electrophilic and Radical Reactions on Aromatic Rings
The biphenyl (B1667301) system of this compound can undergo electrophilic aromatic substitution. The directing effects of the existing substituents play a crucial role in determining the position of the incoming electrophile. The formyl group (-CHO) and the methyl ester group (-COOCH₃) are both deactivating, meta-directing groups due to their electron-withdrawing nature. However, the phenyl group itself is an ortho-, para-directing activator.
Mechanism of Electrophilic Aromatic Substitution:
Formation of Electrophile: A strong electrophile (E⁺) is generated, often with the help of a catalyst.
Nucleophilic Attack by the Aromatic Ring: The π-electron system of one of the benzene (B151609) rings attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
Deprotonation: A base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the ring.
While less common, radical reactions on the aromatic rings could be initiated under specific conditions, for example, using radical initiators. These reactions are generally less selective than their electrophilic counterparts.
Ester Hydrolysis and Transesterification Reaction Mechanisms
The methyl ester group of this compound can be transformed into a carboxylic acid via hydrolysis or into a different ester through transesterification. These reactions typically proceed through a nucleophilic acyl substitution mechanism.
Ester Hydrolysis:
Ester hydrolysis can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis: This is a reversible process. The mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, methanol is eliminated as a leaving group, and subsequent deprotonation yields the carboxylic acid.
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction. A hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The intermediate then collapses, eliminating the methoxide (B1231860) ion. The methoxide ion, being a strong base, deprotonates the newly formed carboxylic acid to give a carboxylate salt. An acidic workup is required to obtain the free carboxylic acid.
Transesterification:
Transesterification is the conversion of one ester to another by reaction with an alcohol. Like hydrolysis, it can be acid- or base-catalyzed.
Acid-Catalyzed Transesterification: The mechanism is analogous to acid-catalyzed hydrolysis, with an alcohol molecule acting as the nucleophile instead of water.
Base-Catalyzed Transesterification: An alkoxide ion, generated from the alcohol by a base, acts as the nucleophile, attacking the carbonyl carbon of the ester. The subsequent elimination of the original alkoxide group yields the new ester.
The table below outlines the conditions and products for these transformations.
| Reaction | Catalyst | Nucleophile | Key Intermediate | Product |
| Acid-Catalyzed Hydrolysis | H₃O⁺ | H₂O | Protonated Tetrahedral Intermediate | 2'-Formyl-biphenyl-3-carboxylic acid |
| Base-Catalyzed Hydrolysis | OH⁻ | OH⁻ | Tetrahedral Alkoxide | 2'-Formyl-biphenyl-3-carboxylate |
| Acid-Catalyzed Transesterification | H⁺ | R'OH | Protonated Tetrahedral Intermediate | 2'-Formyl-biphenyl-3-carboxylic acid alkyl ester |
| Base-Catalyzed Transesterification | R'O⁻ | R'O⁻ | Tetrahedral Alkoxide | 2'-Formyl-biphenyl-3-carboxylic acid alkyl ester |
Intramolecular Cyclization and Rearrangement Processes Induced by Biphenyl Functionality
The proximate positioning of the formyl and ester-bearing phenyl rings in this compound allows for the possibility of intramolecular reactions, leading to the formation of new ring systems. A notable example is the acid-catalyzed cyclization to form fluorenone derivatives.
Research by Das and Mohar (2025) has explored the strong acid-catalyzed conversion of alkyl esters of biphenyl-2-carboxylic acid to fluorenone derivatives. While their study focused on the 2-carboxylic acid isomer, the principles can be extended to the 3-carboxylic acid isomer under appropriate conditions. The established mechanism for this type of reaction typically involves an intramolecular Friedel-Crafts acylation.
Mechanism of Intramolecular Friedel-Crafts Acylation:
Formation of Acylium Ion: In the presence of a strong acid, the ester group can be protonated. Subsequent elimination of the alcohol (methanol in this case) would be challenging. A more plausible pathway involves the hydrolysis of the ester to the corresponding carboxylic acid under the strong acidic conditions, followed by the formation of an acylium ion intermediate.
Intramolecular Electrophilic Attack: The highly electrophilic acylium ion is then attacked by the adjacent phenyl ring in an intramolecular electrophilic aromatic substitution.
Deprotonation: A base removes a proton from the carbon atom that underwent substitution, restoring the aromaticity of that ring and forming the tricyclic fluorenone core.
Alternative mechanistic pathways might also be considered. For instance, under radical conditions, an intramolecular cyclization could be initiated. Studies on the oxidative cyclization of related biaryl compounds, such as 2-(aminomethyl)biphenyls, using reagents like tert-butyl hydroperoxide (TBHP), have shown the formation of fluorenones via radical intermediates. While the starting functional group is different, it highlights the potential for radical-mediated cyclization pathways in biphenyl systems.
The table below summarizes the key aspects of the intramolecular cyclization.
| Reaction Type | Conditions | Key Intermediate | Product |
| Intramolecular Friedel-Crafts Acylation | Strong Acid (e.g., H₂SO₄) | Acylium Ion | Substituted Fluorenone |
Advanced Spectroscopic and Analytical Characterization Techniques in Research Contexts
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of 2'-Formyl-biphenyl-3-carboxylic acid methyl ester in solution. Through one- and two-dimensional experiments, it is possible to map the complete proton and carbon framework of the molecule.
The ¹H NMR spectrum provides detailed information about the chemical environment of each proton in the molecule. The spectrum is characterized by distinct signals for the formyl proton, the methyl ester protons, and the eight aromatic protons distributed across the two phenyl rings.
The formyl proton (-CHO) is expected to appear as a singlet in the far downfield region, typically around δ 10.0 ppm, due to the strong deshielding effect of the carbonyl group. The three protons of the methyl ester group (-OCH₃) will also produce a sharp singlet, expected around δ 3.9 ppm.
The eight aromatic protons reside in a complex multiplet region between δ 7.4 and 8.2 ppm. Protons on the ring bearing the ester group are influenced by its electron-withdrawing nature, as are the protons on the ring bearing the formyl group. The specific chemical shifts and coupling patterns (J-coupling) are critical for assigning each proton to its exact position. For instance, protons ortho to the formyl and ester groups are expected to be shifted further downfield. Ortho-coupling constants are typically in the range of 7-9 Hz, while meta-coupling is smaller (2-3 Hz).
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-C(O) (Formyl) | ~10.0 | s (singlet) | N/A |
| H-2 | ~8.1 | t (triplet) or m (multiplet) | J ≈ 1.7 |
| H-4 | ~7.8 | dd (doublet of doublets) | J ≈ 7.6, 1.7 |
| H-5 | ~7.5 | t (triplet) | J ≈ 7.6 |
| H-6 | ~7.4 | d (doublet) | J ≈ 7.6 |
| H-3' | ~7.9 | m (multiplet) | N/A |
| H-4' | ~7.6 | m (multiplet) | N/A |
| H-5' | ~7.5 | m (multiplet) | N/A |
| H-6' | ~7.4 | m (multiplet) | N/A |
Note: The assignments for the aromatic protons are predictive and would require 2D NMR for definitive confirmation.
The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The molecule possesses 15 carbon atoms, and due to the lack of symmetry, 15 distinct signals are expected. The carbonyl carbons are the most deshielded, appearing furthest downfield. libretexts.org The formyl carbonyl carbon is anticipated in the δ 190-193 ppm range, while the ester carbonyl carbon is expected around δ 165-167 ppm. libretexts.org
The twelve aromatic carbons typically resonate in the δ 125-145 ppm region. The two carbons directly attached to the other phenyl ring (C-1 and C-1') and those bonded to the substituents (C-2' and C-3) would show distinct chemical shifts. The methyl ester carbon (-OCH₃) is expected to have a signal around δ 52-53 ppm.
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Formyl) | ~192.0 |
| C=O (Ester) | ~166.0 |
| C-1, C-1', C-2', C-3 | ~130.0 - 145.0 |
| Other Aromatic CH | ~127.0 - 135.0 |
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the complex ¹H and ¹³C NMR spectra.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. It would be used to trace the connectivity of protons within each of the two separate aromatic rings, confirming their relative positions (ortho, meta).
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms. It allows for the definitive assignment of carbon signals for all protonated carbons in the aromatic rings.
The methyl protons (~3.9 ppm) to the ester carbonyl carbon (~166.0 ppm).
The formyl proton (~10.0 ppm) to the C-2' carbon of its aromatic ring.
Protons on one ring to carbons on the other ring, confirming the biphenyl (B1667301) linkage.
Vibrational (FTIR) and Electronic (UV-Vis) Spectroscopy for Functional Group and Conjugation Analysis
Vibrational and electronic spectroscopies provide complementary information regarding the functional groups and the conjugated π-electron system of the molecule.
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the vibrational modes of functional groups. For this compound, the most prominent features in the IR spectrum are the carbonyl (C=O) stretching bands.
Ester Carbonyl (C=O): A strong absorption band is expected in the range of 1725-1715 cm⁻¹. researchgate.netresearchgate.net This frequency is characteristic of an aromatic ester.
Formyl (Aldehyde) Carbonyl (C=O): Another strong absorption band is expected around 1705-1695 cm⁻¹. The conjugation with the aromatic ring slightly lowers the frequency compared to a simple aliphatic aldehyde.
The presence of two distinct, strong peaks in this region would confirm the existence of both the ester and formyl functionalities. Other characteristic bands would include C-O stretching for the ester group (around 1300-1200 cm⁻¹) and aromatic C=C and C-H stretching vibrations.
Table 3: Predicted FTIR Data for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H | Stretch | 3100-3000 | Medium |
| Ester C=O | Stretch | ~1720 | Strong |
| Formyl C=O | Stretch | ~1700 | Strong |
| Aromatic C=C | Stretch | 1600-1450 | Medium-Strong |
Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic transitions within the molecule, particularly those involving the conjugated biphenyl system. The biphenyl core, extended by the conjugation with the formyl and carbonyl groups, is expected to exhibit strong absorbance in the UV region.
The primary absorption band would correspond to a π-π* transition of the conjugated system. For a substituted biphenyl system, this intense absorption (λmax) is expected to be observed above 250 nm. Additionally, a much weaker absorption at a longer wavelength, corresponding to the n-π* transition of the carbonyl groups, may be observed. masterorganicchemistry.com The exact position and intensity of these absorptions are sensitive to the solvent used for the analysis.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structure of this compound. By ionizing the molecule and analyzing the mass-to-charge ratio (m/z) of the resulting parent ion and its fragments, detailed structural information can be ascertained.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. The molecular formula of this compound is C₁₅H₁₂O₃. Using the precise masses of the most abundant isotopes of carbon (¹²C = 12.000000 Da), hydrogen (¹H = 1.007825 Da), and oxygen (¹⁶O = 15.994915 Da), the monoisotopic mass can be calculated.
This exact mass measurement is critical for distinguishing the compound from other isomers or molecules with the same nominal mass but different elemental formulas, providing a high degree of confidence in its identification.
Table 1: Calculated Exact Mass for HRMS Analysis
| Ion Species | Molecular Formula | Calculated Exact Mass (m/z) |
|---|---|---|
| [M+H]⁺ | C₁₅H₁₃O₃⁺ | 241.08592 |
| [M+Na]⁺ | C₁₅H₁₂O₃Na⁺ | 263.06786 |
Tandem Mass Spectrometry (MS/MS) for Structural Fragment Identification
Tandem mass spectrometry (MS/MS) is employed to further elucidate the molecular structure by inducing fragmentation of a selected parent ion and analyzing the resulting daughter ions. While specific experimental MS/MS data for this compound is not widely published, a predictive fragmentation pattern can be proposed based on the functional groups present: a methyl ester, an aldehyde, and a biphenyl core.
Under typical electron ionization (EI) or collision-induced dissociation (CID), fragmentation would likely occur adjacent to the carbonyl groups. Key predicted fragmentation pathways include:
Loss of the methoxy (B1213986) group (-OCH₃): A common fragmentation for methyl esters, leading to the formation of a stable acylium ion [M-31]⁺. libretexts.org
Loss of the methyl ester group (-COOCH₃): Cleavage of the ester group, resulting in a biphenyl aldehyde fragment [M-59]⁺.
Loss of the formyl group (-CHO): Cleavage of the aldehyde group, a characteristic fragmentation, would produce a biphenyl methyl ester fragment [M-29]⁺. libretexts.org
Loss of carbon monoxide (CO): Following the initial loss of the formyl radical, the resulting ion can further lose CO, a common pathway for aromatic aldehydes.
These fragmentation patterns provide a structural fingerprint, confirming the connectivity and arrangement of the functional groups within the molecule.
Table 2: Predicted Key MS/MS Fragments
| Parent Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Description |
|---|---|---|---|
| 240.08 | 209.06 | 31 (•OCH₃) | Loss of the methoxy radical from the ester. |
| 240.08 | 181.07 | 59 (•COOCH₃) | Loss of the carbomethoxy radical. |
| 240.08 | 211.08 | 29 (•CHO) | Loss of the formyl radical. |
Interfacing with Chromatographic Separations (GC-MS, HPLC-MS) for Mixture Analysis and Trace Component Identification
For the analysis of this compound within complex mixtures, such as reaction products or environmental samples, interfacing mass spectrometry with chromatographic techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) is essential. oup.comnih.gov
GC-MS Analysis : As a volatile compound, the methyl ester can be effectively analyzed by GC-MS. nih.govresearchgate.net The sample is vaporized and separated based on boiling point and polarity on a capillary column before entering the mass spectrometer for detection. This technique is highly effective for separating isomers and quantifying the compound in complex matrices. nih.gov Derivatization is generally not required for the methyl ester, which simplifies sample preparation. nih.gov
HPLC-MS Analysis : HPLC-MS is a powerful alternative, particularly for samples that may not be suitable for GC due to thermal instability or for integration into broader metabolomic workflows. researchgate.netnih.gov Reversed-phase HPLC can separate the compound from other components based on polarity. nih.gov Derivatization, for instance with reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) targeting the aldehyde group, can be used to enhance ionization efficiency and improve detection limits, especially for trace-level analysis. waters.comnih.gov
X-ray Crystallography for Solid-State Structural Analysis and Conformational Studies
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on the molecule's conformation, bond lengths, bond angles, and intermolecular interactions.
As of this writing, a specific crystal structure for this compound is not available in public crystallographic databases. However, the analysis of structurally similar biphenyl derivatives provides a clear indication of the data that would be obtained from such a study.
Determination of Crystal System, Space Group, and Unit Cell Parameters
A single-crystal X-ray diffraction experiment would first determine the fundamental parameters of the crystal lattice. This includes:
Crystal System: The classification of the crystal based on its rotational symmetry (e.g., monoclinic, orthorhombic, triclinic).
Space Group: The specific symmetry group describing the arrangement of molecules within the unit cell.
Unit Cell Parameters: The dimensions of the unit cell (lengths a, b, c) and the angles between the axes (α, β, γ).
For example, a study on a related biphenyl derivative, R-2′-amino-N-methyl-N-(1-phenylethyl)-[1,1′-biphenyl]-4-carboxamide, reported an orthorhombic crystal system with the space group P2₁2₁2₁. researchgate.net
Table 3: Illustrative Crystallographic Data for a Related Biphenyl Compound
| Parameter | Example Value (for a related biphenyl derivative) |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 7.09830(10) |
| b (Å) | 13.8691(2) |
| c (Å) | 18.1492(3) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1786.76(5) |
Note: This data is for an illustrative compound and not this compound. researchgate.net
Analysis of Bond Lengths, Bond Angles, and Torsion Angles
The primary output of an X-ray crystal structure determination is the precise coordinates of each atom, from which intramolecular geometry can be calculated with high precision. This analysis would reveal:
Bond Lengths: The distances between bonded atoms, confirming expected values for C-C, C=O, and C-O bonds.
Bond Angles: The angles formed by three connected atoms, defining the local geometry.
This detailed structural data is invaluable for understanding the molecule's physical properties and its potential interactions in a biological or materials science context.
Chromatographic Method Development for Purity Profiling and Isomeric Separation
The structural complexity of this compound, featuring a biphenyl core with functional groups at various positions, necessitates the development of highly specific chromatographic methods. These methods are crucial for ensuring the quality and consistency of the compound in research and development settings. Purity profiling helps in identifying and quantifying any process-related impurities or degradation products, while isomeric separation is critical to isolate and characterize structurally similar molecules that may exhibit different chemical or biological properties.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like this compound. synthinkchemicals.com The development of a robust HPLC method is a meticulous process that involves the systematic optimization of various chromatographic parameters to achieve the desired separation.
A reversed-phase HPLC (RP-HPLC) method is typically the first choice for a molecule of this polarity. The separation is generally achieved on a C18 stationary phase, which provides excellent retention and selectivity for aromatic compounds. The mobile phase composition, a critical factor in achieving optimal separation, is often a gradient mixture of an aqueous buffer (such as phosphate (B84403) buffer or dilute acid like trifluoroacetic acid) and an organic solvent (commonly acetonitrile (B52724) or methanol). chemmethod.compensoft.net The gradient elution allows for the effective separation of the main compound from both early-eluting polar impurities and late-eluting non-polar impurities.
Method Validation:
Once the chromatographic conditions are optimized, the method must be validated in accordance with guidelines from the International Council for Harmonisation (ICH) to demonstrate its suitability for the intended purpose. pharmaguideline.comnih.gov Validation ensures that the analytical method is accurate, precise, specific, and robust. synthinkchemicals.comchromatographyonline.com
The key validation parameters include:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. chromatographyonline.comscielo.br This is often demonstrated through forced degradation studies and by spiking the sample with potential impurities.
Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. nih.gov
Accuracy: The closeness of the test results obtained by the method to the true value. pharmaguideline.com This is typically assessed by analyzing samples with known concentrations of the analyte.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). pharmaguideline.com
Range: The interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity. pharmaguideline.com
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. chemmethod.com
Below are interactive tables detailing a hypothetical developed and validated HPLC method for the purity profiling of this compound.
Table 1: Optimized HPLC Method Parameters
| Parameter | Value |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 30% B; 5-25 min: 30-80% B; 25-30 min: 80% B; 30-31 min: 80-30% B; 31-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 35 minutes |
Table 2: Summary of HPLC Method Validation Results
| Validation Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linearity (r²) | 0.9995 | ≥ 0.999 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 98.0% - 102.0% |
| Precision (RSD) | Repeatability: < 0.5%; Intermediate: < 1.0% | ≤ 2.0% |
| LOD | 0.01 µg/mL | - |
| LOQ | 0.03 µg/mL | - |
| Specificity | No interference from placebo or degradation products | Peak purity > 99.5% |
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. thermofisher.com Direct analysis of this compound by GC could be feasible due to the methyl ester group enhancing its volatility compared to the free carboxylic acid. gcms.cz However, the presence of the polar formyl group could still lead to issues like peak tailing and adsorption on the column. colostate.edu
For robust and reproducible GC analysis, especially for trace-level impurity profiling, derivatization is often a necessary strategy. libretexts.org Derivatization converts polar functional groups into less polar, more volatile derivatives, thereby improving chromatographic behavior and detection sensitivity. gcms.cz
Derivatization Strategies:
Since the carboxylic acid group is already esterified, derivatization would target the aldehyde (formyl) group.
Oximation: The formyl group can be converted to an oxime using reagents like o-alkylhydroxylamine hydrochloride. gcms.cz This reaction is typically straightforward and results in a more stable and volatile derivative suitable for GC analysis.
Pentafluorobenzyl (PFB) Derivatization: For enhanced sensitivity with an Electron Capture Detector (ECD), the formyl group can be derivatized with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA). researchgate.net This introduces a polyfluorinated tag into the molecule, making it highly responsive to ECD.
If the analysis were to start from the parent compound, 2'-Formyl-biphenyl-3-carboxylic acid, derivatization of the carboxylic acid group would be essential.
Esterification: This is the most common method for derivatizing carboxylic acids for GC analysis. libretexts.org While the target compound is already a methyl ester, other esters (e.g., ethyl, propyl) could be formed using the corresponding alcohol in the presence of an acid catalyst like BF3 or HCl. thermofisher.com
Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to convert the active hydrogen of the carboxylic acid into a trimethylsilyl (B98337) (TMS) ether, which is significantly more volatile and thermally stable. libretexts.org
GC Method Development:
A typical GC method would employ a capillary column with a mid-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) to effectively separate the analyte from potential impurities. The choice of detector depends on the required sensitivity and selectivity, with Flame Ionization Detection (FID) being a universal choice for organic compounds and Mass Spectrometry (MS) providing structural information for peak identification.
Below are interactive tables outlining a hypothetical GC method for the analysis of a derivatized form of this compound.
Table 3: GC Method Parameters for Derivatized Analyte
| Parameter | Value |
|---|---|
| Column | DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium |
| Inlet Temperature | 280 °C |
| Injection Mode | Split (50:1) |
| Oven Program | Initial: 150 °C (hold 2 min), Ramp: 10 °C/min to 300 °C (hold 5 min) |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 320 °C |
Table 4: Common Derivatization Reagents for GC Analysis of Aldehydes and Carboxylic Acids
| Functional Group | Derivatization Reagent | Derivative Formed | Purpose |
|---|---|---|---|
| Aldehyde (Formyl) | O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | PFB-oxime | Increases volatility and ECD sensitivity researchgate.net |
| Aldehyde (Formyl) | O-Methylhydroxylamine HCl | Methoxyamine | Increases volatility and stability gcms.cz |
| Carboxylic Acid | BF3 in Methanol (B129727) | Methyl Ester | Increases volatility thermofisher.com |
| Carboxylic Acid | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) Ester | Increases volatility and thermal stability libretexts.org |
Computational Chemistry and Theoretical Studies of 2 Formyl Biphenyl 3 Carboxylic Acid Methyl Ester
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) Applications for Ground State Properties
No published studies employing Density Functional Theory (DFT) to calculate the ground state properties of 2'-Formyl-biphenyl-3-carboxylic acid methyl ester could be identified. Such calculations would typically provide valuable information, including optimized molecular geometry (bond lengths and angles), electronic properties (such as HOMO-LUMO energy gap), and molecular electrostatic potential maps. For related biphenyl (B1667301) compounds, DFT has been used to understand how different substituents influence their electronic structure and reactivity. researchgate.net However, these findings cannot be directly extrapolated to provide precise data for the title compound.
Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful tool for investigating the dynamic behavior of molecules and their interactions with other molecules or a solvent environment. Such simulations could provide insights into how this compound behaves in different phases and its potential for forming intermolecular bonds. A thorough search of the literature did not yield any studies that have conducted MD simulations on this specific compound.
Reaction Pathway Modeling and Transition State Characterization for Chemical Transformations
Computational modeling of reaction pathways is crucial for understanding the mechanisms of chemical transformations, predicting reaction outcomes, and designing new synthetic routes. There is no available research that details the theoretical modeling of reaction pathways or the characterization of transition states for chemical transformations involving this compound.
In Silico Prediction of Spectroscopic Properties and Validation with Experimental Data
While experimental spectroscopic data may exist, no studies were found that perform in silico (computational) prediction of spectroscopic properties (such as NMR, IR, or UV-Vis spectra) for this compound and compare them with experimental results. This type of validation is a common practice in computational chemistry to assess the accuracy of the chosen theoretical methods.
Synthetic Utility As a Building Block and Precursor in Advanced Organic Synthesis
Role as a Key Intermediate in Complex Heterocyclic System Synthesis
The unique ortho-positioning of the aldehyde group on one phenyl ring relative to the other provides a powerful tool for the construction of fused heterocyclic systems. The formyl group serves as a reactive electrophilic site, readily participating in condensation reactions with various bifunctional nucleophiles.
For instance, reactions with hydrazine (B178648) derivatives can lead to the formation of pyridazine (B1198779) or phthalazine-like structures, while condensation with hydroxylamine (B1172632) can yield oxazine-based systems. The reaction typically proceeds through an initial condensation with the aldehyde, followed by a subsequent intramolecular cyclization. This approach is a common strategy in heterocyclic chemistry, where formyl-substituted aromatic compounds are employed as versatile starting materials for creating diverse fused ring systems. eurjchem.commdpi.com The biphenyl (B1667301) backbone ensures that the resulting heterocyclic compounds possess a rigid, three-dimensional architecture, which is often desirable in the design of bioactive molecules.
Precursor for the Derivatization and Scaffold Expansion of Novel Biphenyl Compounds
The dual functionality of 2'-Formyl-biphenyl-3-carboxylic acid methyl ester makes it an ideal starting point for scaffold derivatization and the creation of novel biphenyl analogues.
Biphenyl carboxylic acids are recognized as important intermediates and final products in a variety of pharmaceuticals. ajgreenchem.commdpi.com The title compound serves as a versatile precursor for generating libraries of structurally related molecules for biological screening. The two functional groups can be modified independently or in concert to produce a wide array of derivatives.
Formyl Group Modifications: The aldehyde can be oxidized to a carboxylic acid, reduced to a primary alcohol, or converted into an amine via reductive amination. It can also participate in various carbon-carbon bond-forming reactions such as Wittig, Horner-Wadsworth-Emmons, or aldol (B89426) reactions to introduce diverse substituents.
Ester Group Modifications: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a variety of amides, esters, or other acid derivatives. This is a crucial step in drug design, as the carboxylic acid group can enhance polarity and bioavailability. ajgreenchem.com
This capacity for selective modification allows for the systematic exploration of the chemical space around the biphenyl core, facilitating structure-activity relationship (SAR) studies.
The rigid and well-defined structure of the biphenyl unit is a foundational element in supramolecular chemistry and the design of advanced materials. nih.gov Biphenyl-containing molecules can be used as building blocks for creating macrocycles, polymers, and other complex molecular architectures. nih.gov
The functional groups of this compound provide reactive handles to link multiple units together. For example, the formyl and ester groups (or their derivatives) could be used in polymerization reactions or in the synthesis of macrocyclic hosts known as biphenarenes, which have customizable cavities for molecular recognition applications. nih.gov The resulting supramolecular structures could find use in fields such as molecular sensing, drug delivery, and organic electronics. nih.govnih.gov
Development of New Synthetic Pathways Utilizing the Formyl and Ester Functionalities
The presence of both an aldehyde and an ester on the biphenyl framework allows for the development of novel and efficient synthetic strategies. These functional groups possess different reactivity profiles, enabling selective or sequential transformations. For example, the formyl group can be protected as an acetal (B89532), allowing for selective manipulation of the ester group. Subsequently, deprotection of the formyl group allows for further reactions at that site.
This orthogonality enables the construction of complex molecular targets in a controlled, stepwise manner. New synthetic methodologies can be developed that leverage the unique electronic and steric environment of the biphenyl system to control the outcome of reactions at the formyl and ester positions. Biphenyl derivatives are crucial intermediates for a wide range of products, and process development for their synthesis is an active area of research. google.com
Derivatization for Enhanced Analytical Detectability and Research Applications
In analytical chemistry, particularly for methods like high-performance liquid chromatography (HPLC), it is often necessary to derivatize analytes to improve their detection sensitivity and chromatographic behavior. nih.gov Carboxylic acids, which can be easily obtained from the hydrolysis of the methyl ester in the title compound, are frequently targeted for such derivatization. nih.govresearchgate.net
Specific reagents can be coupled to the carboxylic acid group to introduce a chromophore or a fluorophore, significantly enhancing detectability by UV-Vis or fluorescence detectors. thermofisher.com For mass spectrometry (MS), derivatization can improve ionization efficiency, leading to lower detection limits. nih.govmdpi.com By converting this compound into a fluorescent or easily ionizable derivative, researchers can more accurately quantify it and its metabolites in complex biological or environmental samples.
Data Tables
Table 1: Physicochemical Properties of Related Biphenyl Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 2'-Formyl-biphenyl-4-carboxylic acid | 205871-49-4 | C14H10O3 | 226.23 |
| 2'-Formyl-biphenyl-4-carboxylic acid methyl ester | Not specified | C15H12O3 | 240.25 |
| [1,1'-Biphenyl]-2-carboxylic acid, 2'-formyl-, methyl ester | 16231-67-7 | C15H12O3 | 240.25 |
| 3'-Formyl-biphenyl-3-carboxylic acid isopropyl ester | 728918-83-0 | C17H16O3 | 268.31 |
Q & A
Q. What are the key spectroscopic and chromatographic methods for identifying 2'-formyl-biphenyl-3-carboxylic acid methyl ester in synthetic mixtures?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the ester's biphenyl backbone and formyl substitution pattern. For example, the formyl proton typically resonates near δ 9.8–10.2 ppm in ¹H NMR. Mass spectrometry (MS) with electron ionization (EI) or electrospray ionization (ESI) can validate the molecular ion peak at m/z 254.28 (C₁₆H₁₄O₃) . Gas chromatography-mass spectrometry (GC-MS) is recommended for purity assessment, though derivatization may be needed due to thermal sensitivity .
Q. What are the standard synthetic routes for preparing this compound?
- Methodological Answer : A common approach involves Suzuki-Miyaura coupling between 3-bromobenzoic acid methyl ester and 2-formylphenylboronic acid, followed by purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Alternative routes include Ullmann coupling or Friedel-Crafts acylation, but these may require stringent temperature control (e.g., 80–120°C) and palladium catalysts (e.g., Pd(PPh₃)₄) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Due to limited toxicity data, handle under fume hoods with nitrile gloves and lab coats. Avoid inhalation; use NIOSH-approved respirators if aerosolization occurs. Store in amber glass vials at 2–8°C to prevent formyl group degradation. Spills should be neutralized with 5% sodium bicarbonate and disposed via hazardous waste protocols .
Advanced Research Questions
Q. How can structural modifications of the formyl and ester groups influence the compound's reactivity in cross-coupling reactions?
- Methodological Answer : Replacing the formyl group with a nitro or acetyl moiety (e.g., as in 3'-methylbiphenyl-3-carboxylic acid) alters electron density, affecting Suzuki coupling efficiency. Ester hydrolysis to the carboxylic acid (using LiOH/THF/H₂O) enables amide bond formation, expanding applications in drug design . Computational studies (DFT) can predict regioselectivity in such modifications .
Q. What analytical challenges arise in quantifying trace impurities of this ester in complex matrices?
- Methodological Answer : Co-elution of structurally similar byproducts (e.g., 2'-hydroxy derivatives) in HPLC requires optimized mobile phases (e.g., acetonitrile/0.1% formic acid). High-resolution mass spectrometry (HRMS) with LC-QTOF can distinguish isobaric impurities. Quantify degradation products (e.g., free carboxylic acid) via calibration curves using deuterated internal standards .
Q. How can mechanistic studies elucidate the ester's role in inhibiting enzymatic targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (AMBER) can model interactions with cytochrome P450 enzymes or kinases. Validate with in vitro assays (e.g., fluorescence polarization for binding affinity) and correlate with structural analogs (e.g., 3'-methyl derivatives) .
Q. What strategies address the lack of ecotoxicological data for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
